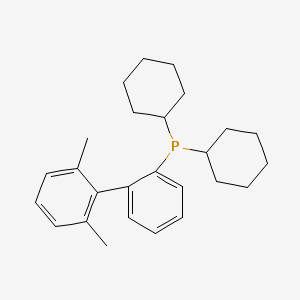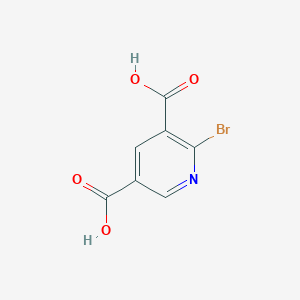
2-Bromopyridine-3,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromopyridine-3,5-dicarboxylic acid is a brominated derivative of pyridine-3,5-dicarboxylic acid. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromopyridine-3,5-dicarboxylic acid typically involves the bromination of pyridine-3,5-dicarboxylic acid. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
化学反応の分析
Types of Reactions
2-Bromopyridine-3,5-dicarboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Negishi coupling, to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki and Negishi coupling.
Radical Initiators: Such as AIBN, used in bromination reactions.
Major Products Formed
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Biaryl Compounds: Resulting from coupling reactions.
科学的研究の応用
2-Bromopyridine-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromopyridine-3,5-dicarboxylic acid in chemical reactions involves the activation of the bromine atom, which facilitates various substitution and coupling reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the pyridine ring and form new bonds. In coupling reactions, the compound forms complexes with transition metal catalysts, enabling the formation of biaryl compounds through the coupling of two aromatic rings .
類似化合物との比較
Similar Compounds
2,3-Dibromopyridine: Another brominated pyridine derivative with different reactivity and applications.
Pyridine-3,5-dicarboxylic acid: The non-brominated parent compound used as a precursor in the synthesis of 2-Bromopyridine-3,5-dicarboxylic acid.
Uniqueness
This compound is unique due to its specific bromination pattern, which imparts distinct reactivity and allows for selective functionalization at the 2-position. This makes it a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries .
特性
分子式 |
C7H4BrNO4 |
|---|---|
分子量 |
246.01 g/mol |
IUPAC名 |
2-bromopyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C7H4BrNO4/c8-5-4(7(12)13)1-3(2-9-5)6(10)11/h1-2H,(H,10,11)(H,12,13) |
InChIキー |
RCLGLLHZYJBDMP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1C(=O)O)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid](/img/structure/B12851918.png)
![5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12851919.png)
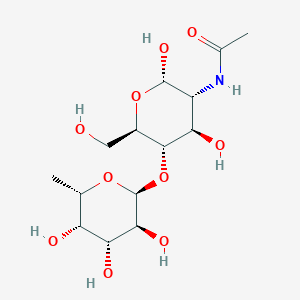

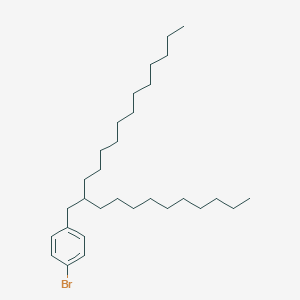
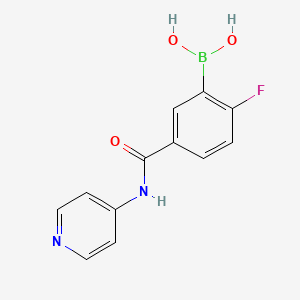

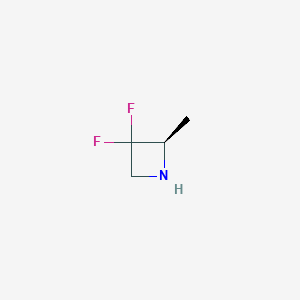
![4-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12851965.png)
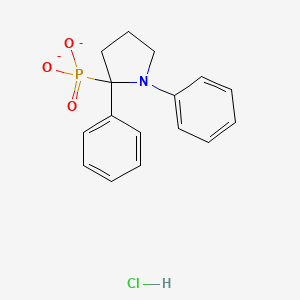
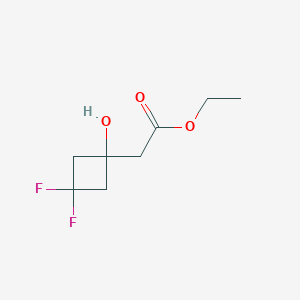
![1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12851982.png)
